molecular formula C21H24N2O7S B2691215 2-(benzylsulfanyl)-1-{4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl}ethan-1-one; oxalic acid CAS No. 1351658-29-1

2-(benzylsulfanyl)-1-{4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl}ethan-1-one; oxalic acid

Cat. No.: B2691215
CAS No.: 1351658-29-1
M. Wt: 448.49
InChI Key: ZWXGGISOOBJRAI-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-1-{4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl}ethan-1-one; oxalic acid is a complex organic compound that features a combination of benzylsulfanyl, furan, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-{4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylsulfanyl.

    Synthesis of the Furan Derivative: The furan moiety can be introduced through a reaction involving furan-2-carboxylic acid and an appropriate reagent to form the furan-2-yl derivative.

    Coupling with Piperazine: The furan derivative is then coupled with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine-furan intermediate.

    Final Coupling: The benzylsulfanyl intermediate is then coupled with the piperazine-furan intermediate under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and furan moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl groups, using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of sulfur-containing compounds with biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery efforts.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable component in material science.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-{4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The furan moiety can participate in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-benzylsulfanyl-5-furan-2-yl-4-phenyl-4H-(1,2,4)triazole: This compound shares the benzylsulfanyl and furan moieties but has a different core structure.

    2-(furan-2-yl)benzo[1,2-d4,3-d′]bis[1,3]thiazole: This compound also contains a furan moiety but differs in its overall structure and properties.

Uniqueness

2-(benzylsulfanyl)-1-{4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl}ethan-1-one is unique due to its combination of benzylsulfanyl, furan, and piperazine moieties. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

2-[4-(2-benzylsulfanylacetyl)piperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S.C2H2O4/c22-17(18-7-4-12-24-18)13-20-8-10-21(11-9-20)19(23)15-25-14-16-5-2-1-3-6-16;3-1(4)2(5)6/h1-7,12H,8-11,13-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXGGISOOBJRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CO2)C(=O)CSCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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